molecular formula C17H15ClN2O B15209446 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole CAS No. 60628-16-2

5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B15209446
CAS No.: 60628-16-2
M. Wt: 298.8 g/mol
InChI Key: GIHYVUBGUXJHIW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole is a pyrazole-based compound with a 4-chlorophenyl group at position 5, a methoxy group at position 4, a methyl group at position 1, and a phenyl ring at position 3. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer properties . The 4-chlorophenyl substituent is a common motif in bioactive molecules, often enhancing lipophilicity and binding affinity to biological targets . The methoxy group at position 4 may improve solubility and metabolic stability compared to bulkier or more hydrophobic substituents .

Properties

CAS No.

60628-16-2

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methoxy-1-methyl-3-phenylpyrazole

InChI

InChI=1S/C17H15ClN2O/c1-20-16(13-8-10-14(18)11-9-13)17(21-2)15(19-20)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

GIHYVUBGUXJHIW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological or chemical properties, highlighting differences in substituents and activities:

Compound Name Substituents Key Findings Reference
5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole 1-Me, 3-Ph, 4-OMe, 5-(4-Cl-Ph) Hypothesized antifungal/anticancer activity based on structural analogs; methoxy enhances solubility. N/A
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 1-(4-OMe-Ph), 3-CF₃, 5-(4-Cl-Ph) Higher lipophilicity due to CF₃; potential for CNS targeting.
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 4-CHO, 5-(4-Cl-O-Ph) Intermediate for bioactive derivatives; carbaldehyde enables Schiff base formation.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide 1-(2,4-Cl₂-Ph), 4-Me, 5-(4-Cl-Ph), 3-CONHNH₂ Anticancer activity via carbohydrazide moiety; targets breast cancer cell lines.
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... Complex substituents with carboxamide and hydroxy groups Broad-spectrum antifungal activity (MIC₈₀ = 2–8 µg/mL).

Key Structural and Functional Differences:

The carboxamide group in 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... improves hydrogen-bonding capacity, critical for antifungal activity .

Biological Activity: Pyrazole derivatives with chlorophenyl groups (e.g., 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) show antimicrobial activity, suggesting the 4-chlorophenyl moiety is a pharmacophore for pathogen inhibition . Compounds with dichlorophenyl substituents (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide) exhibit potent anticancer activity, likely due to enhanced electrophilicity and protein binding .

Synthetic Flexibility: The carbaldehyde group in 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde allows for facile derivatization into hydrazones or thiosemicarbazides, a feature absent in the methoxy-substituted target compound .

Crystallographic and Computational Insights: Tools like Mercury CSD and Multiwfn enable comparison of electron density and crystal packing.

Biological Activity

5-(4-Chlorophenyl)-4-methoxy-1-methyl-3-phenyl-1H-pyrazole, also known by its chemical identifiers and synonyms, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H19ClN2OC_{22}H_{19}ClN_2O and a molecular weight of 362.8 g/mol. Its structure includes a pyrazole ring substituted with chlorophenyl and methoxy groups, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.30 μg/mL0.35 μg/mL
Candida albicans0.40 μg/mL0.45 μg/mL

The compound demonstrated bactericidal effects, inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

2. Anticancer Activity

Research has shown that derivatives of pyrazole, including this compound, possess anticancer properties. In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Effect on Healthy Cells (%)
HepG2 (liver cancer)54.2580.06
HeLa (cervical cancer)38.4480.06

The findings suggest that while the compound effectively reduces cancer cell viability, it shows minimal toxicity to normal fibroblasts .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this pyrazole derivative has also been explored. It was found to significantly reduce pro-inflammatory cytokine release in stimulated macrophages, indicating its utility in treating inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic applications of pyrazole derivatives:

  • A study demonstrated that the introduction of methoxy and chlorophenyl groups enhanced the anticancer activity against HepG2 cells.
  • Another investigation reported that modifications in the pyrazole structure could lead to improved antioxidant properties, suggesting a multifunctional role in disease management .

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